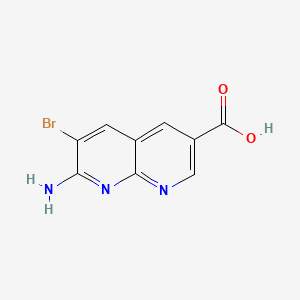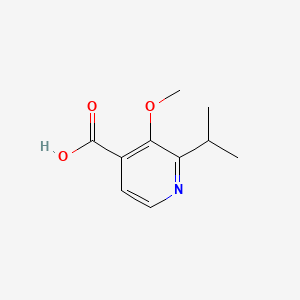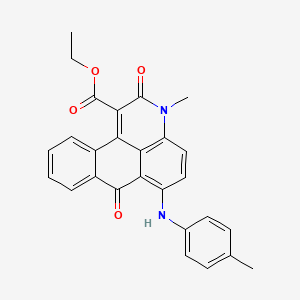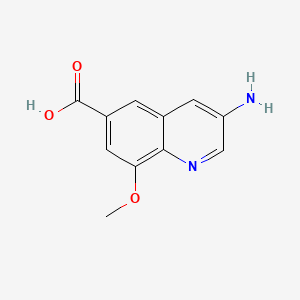
(2-Amino-5-bromo-pyridin-3-yl)-(6-fluoro-pyridin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Amino-5-bromo-3-pyridinyl)(6-fluoro-3-pyridinyl)methanone is a heterocyclic compound that contains both bromine and fluorine atoms attached to pyridine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-5-bromo-3-pyridinyl)(6-fluoro-3-pyridinyl)methanone typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the bromination of 2-amino-3-pyridine followed by coupling with 6-fluoro-3-pyridine under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a stable form .
Analyse Des Réactions Chimiques
Types of Reactions
(2-Amino-5-bromo-3-pyridinyl)(6-fluoro-3-pyridinyl)methanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which is widely used in organic synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions often involve specific temperatures, solvents, and reaction times to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex heterocyclic compounds .
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-Amino-5-bromo-3-pyridinyl)(6-fluoro-3-pyridinyl)methanone is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of new materials and catalysts .
Biology and Medicine
Its unique structure allows for the exploration of new drug candidates with potential therapeutic effects .
Industry
Industrially, the compound is used in the production of advanced materials with specific properties, such as conductivity and stability. It is also employed in the synthesis of agrochemicals and other specialty chemicals .
Mécanisme D'action
The mechanism of action of (2-Amino-5-bromo-3-pyridinyl)(6-fluoro-3-pyridinyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved depend on the specific application and the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
- 2-Amino-5-bromo-3-fluorobenzaldehyde
- 3-Amino-2-bromo-5-fluoropyridine
- 2-Amino-5-bromo-6-methylpyridine
Uniqueness
What sets (2-Amino-5-bromo-3-pyridinyl)(6-fluoro-3-pyridinyl)methanone apart is its specific combination of bromine and fluorine atoms on the pyridine rings. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields .
Propriétés
Numéro CAS |
875639-58-0 |
|---|---|
Formule moléculaire |
C11H7BrFN3O |
Poids moléculaire |
296.09 g/mol |
Nom IUPAC |
(2-amino-5-bromopyridin-3-yl)-(6-fluoropyridin-3-yl)methanone |
InChI |
InChI=1S/C11H7BrFN3O/c12-7-3-8(11(14)16-5-7)10(17)6-1-2-9(13)15-4-6/h1-5H,(H2,14,16) |
Clé InChI |
KRMZBXFNOLYONM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC=C1C(=O)C2=C(N=CC(=C2)Br)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1-methoxy-7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B13931593.png)


![Acetamide, N-[2-[(2-cyano-6-iodo-4-nitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B13931612.png)







